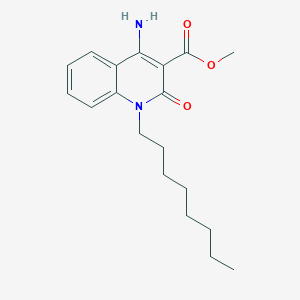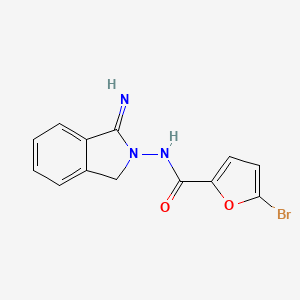
1-(2-propylpentanoyl)piperidine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-propylpentanoyl)piperidine-3-carboxylic acid is a compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine-3-carboxylic acid with 2-propylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve continuous flow reactions to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-(2-propylpentanoyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(2-propylpentanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to interact with GABA transporters, inhibiting the reuptake of GABA and thereby increasing its concentration in the synaptic cleft. This action can lead to enhanced inhibitory neurotransmission, which is beneficial in conditions like epilepsy .
Vergleich Mit ähnlichen Verbindungen
1-(2-propylpentanoyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives such as nipecotic acid and its analogs. While nipecotic acid is known for its GABA uptake inhibitory properties, this compound offers unique structural features that may enhance its pharmacological profile. Other similar compounds include various N-substituted piperidine-3-carboxylic acids, which have been studied for their anticonvulsant and antidepressant activities .
Eigenschaften
CAS-Nummer |
183237-66-3 |
|---|---|
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1-(2-propylpentanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H25NO3/c1-3-6-11(7-4-2)13(16)15-9-5-8-12(10-15)14(17)18/h11-12H,3-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GRIBBYLFYNVGME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)N1CCCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


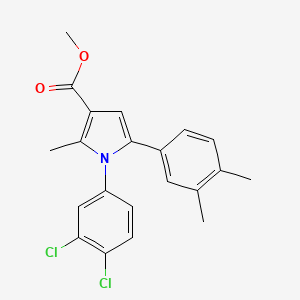
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
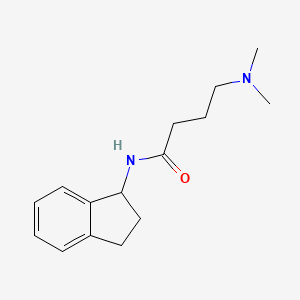

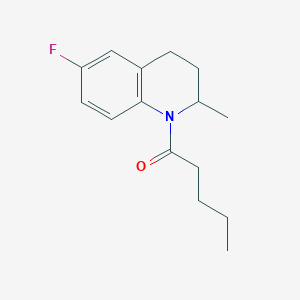
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

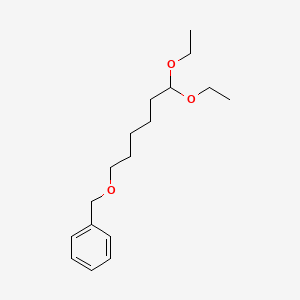
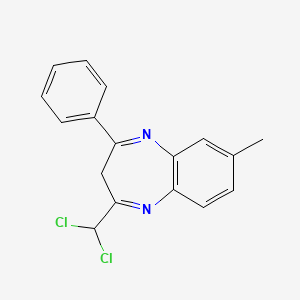
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
